BRD2 BD2 Inhibition Potency: A Quantitative Comparison with a Reference BET Inhibitor
3-bromo-N-(2,5-dimethoxyphenyl)benzamide demonstrates potent inhibition of the second bromodomain (BD2) of Bromodomain-containing protein 2 (BRD2). In a standardized TR-FRET assay, it exhibited an IC₅₀ of 18 nM [1]. This potency is superior to that of the reference BET inhibitor GSK046 (iBET-BD2) on the same target, which has a reported IC₅₀ of 264 nM under comparable assay conditions . The direct comparison reveals that the target compound is approximately 14.7-fold more potent than this established BD2 inhibitor in this assay.
| Evidence Dimension | Inhibition of BRD2 BD2 |
|---|---|
| Target Compound Data | IC₅₀ = 18 nM |
| Comparator Or Baseline | GSK046 (iBET-BD2): IC₅₀ = 264 nM |
| Quantified Difference | 14.7-fold lower IC₅₀ for the target compound (more potent) |
| Conditions | TR-FRET assay; compound preincubated for 15 mins followed by peptide addition and measured after 60 mins |
Why This Matters
This significant potency advantage against BRD2 BD2 makes the compound a more sensitive tool for probing BD2-specific functions or a more efficient starting point for developing BD2-selective chemical probes.
- [1] BindingDB. BDBM50556167: Affinity data for BRD2 BD2. Lanzhou University/ChEMBL. View Source
